molecular formula C9H8BrN3 B11724088 6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine

6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine

Cat. No.: B11724088
M. Wt: 238.08 g/mol
InChI Key: ACDLNFVEFXZOQQ-UHFFFAOYSA-N
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Description

6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C9H8BrN3. It is a member of the imidazo[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3-cyclopropylpyrazine with an imidazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an oxide .

Scientific Research Applications

6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-6-cyclopropylimidazo[1,2-a]pyrazine
  • 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
  • Imidazo[1,2-a]pyridines

Uniqueness

6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern and the presence of a cyclopropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and related fields .

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

6-bromo-8-cyclopropylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C9H8BrN3/c10-7-5-13-4-3-11-9(13)8(12-7)6-1-2-6/h3-6H,1-2H2

InChI Key

ACDLNFVEFXZOQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CN3C2=NC=C3)Br

Origin of Product

United States

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